molecular formula C11H18O2 B13312722 2,2-Dimethyl-6-propanoylcyclohexan-1-one

2,2-Dimethyl-6-propanoylcyclohexan-1-one

Cat. No.: B13312722
M. Wt: 182.26 g/mol
InChI Key: UVANHVNLMASFOM-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6-propanoylcyclohexan-1-one: is an organic compound with the molecular formula C11H18O2 . It is a ketone derivative characterized by a cyclohexane ring substituted with two methyl groups at the 2-position and a propanoyl group at the 6-position. This compound is known for its unique structural features and reactivity, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aldol Condensation: One common method for synthesizing 2,2-Dimethyl-6-propanoylcyclohexan-1-one involves an aldol condensation reaction between 2,2-dimethylcyclohexanone and propanal. The reaction is typically catalyzed by a base such as sodium hydroxide or potassium hydroxide under controlled temperature conditions.

    Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 2,2-dimethylcyclohexanone with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound often employs optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,2-Dimethyl-6-propanoylcyclohexan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propanoyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexanones.

Scientific Research Applications

Chemistry: 2,2-Dimethyl-6-propanoylcyclohexan-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of complex molecules and is employed in the study of reaction mechanisms.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving ketones and aldehydes.

Medicine: While not a drug itself, this compound is used in medicinal chemistry for the synthesis of potential pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-propanoylcyclohexan-1-one involves its reactivity as a ketone. It can act as an electrophile in various chemical reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    2,2-Dimethylcyclohexanone: Similar structure but lacks the propanoyl group.

    2,2-Dimethyl-1-phenylpropan-1-one: Similar structure with a phenyl group instead of a cyclohexane ring.

    2,6-Dimethylcyclohexanone: Similar structure but with methyl groups at different positions.

Uniqueness: 2,2-Dimethyl-6-propanoylcyclohexan-1-one is unique due to the presence of both the 2,2-dimethyl substitution and the 6-propanoyl group on the cyclohexane ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2,2-dimethyl-6-propanoylcyclohexan-1-one

InChI

InChI=1S/C11H18O2/c1-4-9(12)8-6-5-7-11(2,3)10(8)13/h8H,4-7H2,1-3H3

InChI Key

UVANHVNLMASFOM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCC(C1=O)(C)C

Origin of Product

United States

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